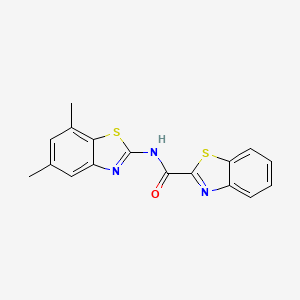

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-9-7-10(2)14-12(8-9)19-17(23-14)20-15(21)16-18-11-5-3-4-6-13(11)22-16/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBZEIYNGIPTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Rings: The initial step involves the synthesis of the benzothiazole rings. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

Amide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the dimethylated benzothiazole with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to the benzothiazole family, which is known for its wide range of biological activities. The synthesis of benzothiazole derivatives typically involves methods such as cyclization reactions between thioureas and ortho-haloanilines or via condensation reactions involving 2-aminobenzenethiol and carboxylic acids. The chemical structure can be represented as follows:

Antimicrobial Properties

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide has demonstrated notable antimicrobial activity against various pathogens. A study indicated that derivatives of benzothiazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.015 μg/mL against Streptococcus pneumoniae and 0.06 μg/mL against Staphylococcus aureus .

Anticancer Activity

Recent research highlights the compound's potential in cancer therapy. Various benzothiazole derivatives have shown promising results in inhibiting the growth of different human tumor cell lines. For instance, compounds derived from benzothiazoles were tested against a panel of 60 human tumor cell lines with some exhibiting significant growth inhibition . The mechanism of action often involves the induction of apoptosis in cancer cells.

Neurological Applications

Benzothiazole derivatives are being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been identified as inhibitors that prevent the aggregation of amyloid beta peptides, a hallmark of Alzheimer's pathology .

Case Study 1: Antibacterial Activity

In a study focusing on the antibacterial properties of benzothiazole derivatives, this compound was evaluated alongside other compounds. The results showed that this compound had an MIC value significantly lower than traditional antibiotics against resistant strains of bacteria .

Case Study 2: Anticancer Efficacy

Another research effort investigated the anticancer efficacy of this compound in vitro. The findings revealed that it inhibited cell proliferation in leukemia cells with an IC50 value indicating potent activity at micromolar concentrations . This suggests potential for development into therapeutic agents targeting specific cancers.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparisons

Key Observations :

- Substituent Effects : The 5,7-dimethyl groups in the target compound likely increase steric hindrance and lipophilicity compared to the 6-methoxy group in ’s adamantyl derivative. This could enhance membrane permeability but reduce solubility .

- Carboxamide vs.

- Crystallographic Behavior : Unlike the adamantyl derivative (), which forms H-bonded dimers and S⋯S interactions, the target compound’s dimethyl groups may disrupt such packing, favoring amorphous phases or alternative crystal motifs .

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its biological significance. The structure can be represented as follows:

This molecular configuration contributes to its interaction with various biological targets.

Targeted Biological Pathways

Research indicates that compounds with a similar benzothiazole scaffold exhibit significant antimicrobial and antitumor activities. Specifically, derivatives of benzothiazole have shown promise in inhibiting the growth of Mycobacterium tuberculosis , making them potential candidates for anti-tubercular therapies .

Mode of Action

The precise mechanism of action for this compound remains to be fully elucidated. However, it is suggested that these compounds may interfere with crucial biochemical pathways involved in cell proliferation and apoptosis in cancer cells . For instance, studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antitumor Activity

A range of studies has evaluated the antitumor efficacy of benzothiazole derivatives. In vitro assays have shown that these compounds exhibit potent activity against various cancer cell lines, including ovarian and breast cancers. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (breast) | 0.62 |

| This compound | MDA-MB-468 (breast) | 0.06 |

These findings suggest that modifications in the benzothiazole structure can enhance antitumor potency .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles are well-documented. Studies have reported that certain derivatives exhibit significant activity against both bacterial and fungal strains. The compound's effectiveness is often measured by its Minimum Inhibitory Concentration (MIC), which varies based on structural modifications:

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

These results highlight the compound's potential as a lead structure in the development of new antimicrobial agents .

Case Studies

Several case studies have illustrated the compound's biological activity:

- Anticonvulsant Activity : A series of related benzothiazoles were synthesized and evaluated for their anticonvulsant properties. Results indicated that specific substitutions on the benzothiazole ring enhanced efficacy without increasing neurotoxicity .

- Antidiabetic Potential : Compounds similar to this compound have been investigated for their ability to regulate glucose levels in diabetic models. The findings suggest a promising role in managing diabetes through modulation of insulin signaling pathways .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?

Answer:

The compound can be synthesized via a multi-step approach:

Core formation : React 5,7-dimethyl-1,3-benzothiazol-2-amine with 1,3-benzothiazole-2-carbonyl chloride under reflux in chloroform or dichloromethane, using a base (e.g., triethylamine) to neutralize HCl .

Catalyst optimization : Employ coupling agents like 1-(adamantylacetyl)-1H-imidazole (as in ) to enhance reaction efficiency.

Purification : Crystallize the product from ethanol or aqueous ethanol (80% v/v) to achieve high purity .

Key validation : Confirm purity via melting point analysis, TLC, and elemental analysis (C, H, N, S content) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- FT-IR : Identify carbonyl (C=O, ~1668 cm⁻¹) and benzothiazole C=N/C-S stretches (~1472–1604 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at 5,7 positions) and carboxamide linkage. DMSO-d₆ is a preferred solvent for resolving aromatic protons .

- Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to validate stoichiometry .

Advanced: How can X-ray crystallography and SHELX software refine the compound’s structural ambiguities?

Answer:

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve the triclinic P1 space group, as seen in similar benzothiazole derivatives .

- Refinement with SHELXL :

- Validation : Check R-factor convergence (<5%) and use PLATON/ADDSYM to detect missed symmetry .

Advanced: What methodologies analyze hydrogen-bonding patterns and their impact on crystallinity?

Answer:

- Graph-set analysis : Classify hydrogen bonds (e.g., dimeric R₂²(8) motifs) using Etter’s formalism to understand packing motifs .

- Intermolecular interactions : Identify non-classical C–H⋯O/S interactions and π-stacking via Mercury software. For example, highlights S⋯S interactions (3.62 Å) contributing to ribbon-like packing .

- Thermal analysis : Correlate H-bond density with thermal stability using DSC/TGA .

Advanced: How to design biological activity assays for this compound?

Answer:

- Target selection : Prioritize Staphylococcus aureus and Proteus vulgaris based on benzothiazole derivatives’ Gram-positive/-negative activity .

- Dose-response testing : Use serial dilutions (1–100 µg/mL) in Mueller-Hinton broth, measuring MIC via turbidity .

- Mechanistic studies : Perform molecular docking (AutoDock Vina) against bacterial targets (e.g., dihydrofolate reductase) using the compound’s carboxamide and benzothiazole moieties as key pharmacophores .

Advanced: How are docking studies utilized to predict binding modes with biological targets?

Answer:

- Protein preparation : Retrieve target structures (e.g., PDB: 1SU) and optimize protonation states with H++ .

- Ligand preparation : Generate 3D conformers of the compound using RDKit, focusing on carboxamide and dimethyl-benzothiazole flexibility .

- Pose validation : Compare docking poses (e.g., π-π stacking with Phe residues) with experimental data (e.g., X-ray ligand poses in ) .

Advanced: How to resolve contradictions in crystallographic and spectroscopic data?

Answer:

- Discrepancy identification : Compare NMR chemical shifts with DFT-calculated values (Gaussian 16) to detect conformational mismatches.

- Validation tools : Use checkCIF/PLATON to flag unusual bond lengths/angles in crystallographic data .

- Multi-method cross-check : Overlay X-ray structure with NOESY correlations to validate spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.